tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a formyl (-CHO) substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azaspiro ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its spirocyclic architecture enhances conformational rigidity, which can improve target binding selectivity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl 4-formyl-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOKQWWEPWNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2C=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene at a molar ratio of 1:1.5, and the mixture is stirred for 2 hours .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Hazard Profiles
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate to ensure stability?
- Methodological Answer : Store the compound in tightly sealed, moisture-resistant containers at 2–8°C in a dry environment. This prevents hydrolysis of the formyl and tert-butoxycarbonyl (Boc) groups, which are sensitive to humidity and elevated temperatures. Use desiccants in storage areas to minimize moisture exposure .
Q. How should researchers prepare stock solutions of this compound for in vitro assays?
- Methodological Answer : Dissolve the compound in anhydrous DMSO at a concentration of 10 mM , as it exhibits good solubility in polar aprotic solvents. Vortex for 2–3 minutes and sonicate for 10 minutes if incomplete dissolution occurs. Aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Validate solubility using dynamic light scattering (DLS) for nanoparticle-free solutions .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) on a C18 column (gradient: 10–90% acetonitrile/water over 20 minutes) to confirm purity >95%. Cross-validate with 1H/13C NMR to detect impurities such as unreacted intermediates or hydrolysis byproducts (e.g., free amine from Boc deprotection) .
Advanced Research Questions
Q. How can multi-step synthesis of this spirocyclic compound be optimized for higher yields?
- Methodological Answer :
- Step 1 : Optimize the spirocyclization step using catalytic amounts of Lewis acids (e.g., ZnCl₂) in anhydrous THF at 0°C to minimize side reactions.
- Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF), quenching with ice-cold sodium acetate to prevent over-oxidation.
- Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) and isolate intermediates via column chromatography (silica gel, 60–120 mesh). Yield improvements (>15%) are achievable by reducing exposure to moisture during Boc protection .
Q. What experimental approaches resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Perform dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to compare activity across studies.
- Use surface plasmon resonance (SPR) to quantify binding affinities (KD) for target proteins (e.g., kinases), ensuring buffer compatibility with the compound’s solubility.
- Analyze structural analogs (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) via X-ray crystallography to correlate substituent effects (e.g., formyl vs. oxo groups) with activity .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Withdraw aliquots at 0, 6, 12, and 24 hours for LC-MS analysis to identify degradation products (e.g., decarboxylated or hydrolyzed derivatives).
- Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Data from such studies can guide formulation strategies (e.g., lyophilization) .
Q. What computational tools predict interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6 to assess binding poses and affinity.
- Validate predictions with in vitro metabolism assays using human liver microsomes (HLMs) and NADPH cofactors. Monitor metabolite formation via HRMS to identify oxidation sites (e.g., formyl group metabolism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
